3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one
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Overview
Description
3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of quinomethanes. Quinomethanes are characterized by their unique structure, which is formally derived from quinones by replacing one or both of the quinone oxygens with methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 3-(trimethoxysilyl)propylamine with a suitable precursor. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and nanocomposites
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets through hydrogen bonding and dipole interactions. These interactions can affect various biological pathways and processes, making the compound useful in both research and practical applications .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Used as a monomer and coupling agent in polymerization reactions.
(3-Aminopropyl)trimethoxysilane: Used as a silane coupling agent for surface modification of nanomaterials.
Uniqueness
3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one is unique due to its combination of a quinomethane core with a trimethoxysilyl group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in various fields.
Properties
CAS No. |
877077-75-3 |
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Molecular Formula |
C13H21NO5Si |
Molecular Weight |
299.39 g/mol |
IUPAC Name |
4-(3-trimethoxysilylpropyliminomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H21NO5Si/c1-17-20(18-2,19-3)8-4-7-14-10-11-5-6-12(15)9-13(11)16/h5-6,9-10,15-16H,4,7-8H2,1-3H3 |
InChI Key |
IIZPFTIWEHXNFO-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN=CC1=C(C=C(C=C1)O)O)(OC)OC |
Origin of Product |
United States |
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